4-(2,4-Dimethylheptan-3-yl)phenol
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Overview
Description
4-(2,4-Dimethylheptan-3-yl)phenol is an organic compound with the molecular formula C15H24O. It is a type of alkylphenol, which is a class of compounds known for their diverse industrial applications. This compound is characterized by a phenolic group attached to a branched alkyl chain, making it a versatile chemical in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylheptan-3-yl)phenol typically involves the alkylation of phenol with a suitable alkyl halide under acidic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 2,4-dimethylheptan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the efficient production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylheptan-3-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkylphenols with reduced functional groups.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-(2,4-Dimethylheptan-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of surfactants, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylheptan-3-yl)phenol involves its interaction with cellular components. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the alkyl chain can interact with lipid membranes, altering their properties. These interactions can lead to various biological effects, including antimicrobial activity and disruption of endocrine functions.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: Similar structure with a nonyl group instead of the 2,4-dimethylheptan-3-yl group.
Octylphenol: Contains an octyl group attached to the phenol.
4-tert-Butylphenol: Features a tert-butyl group on the phenol.
Uniqueness
4-(2,4-Dimethylheptan-3-yl)phenol is unique due to its specific branched alkyl chain, which imparts distinct physical and chemical properties compared to other alkylphenols. This uniqueness makes it suitable for specialized applications where specific interactions with biological or chemical systems are required.
Properties
IUPAC Name |
4-(2,4-dimethylheptan-3-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-6-12(4)15(11(2)3)13-7-9-14(16)10-8-13/h7-12,15-16H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQABNOBNXAJBFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C1=CC=C(C=C1)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726855 |
Source
|
Record name | 4-(2,4-Dimethylheptan-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158978-65-4 |
Source
|
Record name | 4-(2,4-Dimethylheptan-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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